D-Mannoheptulose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

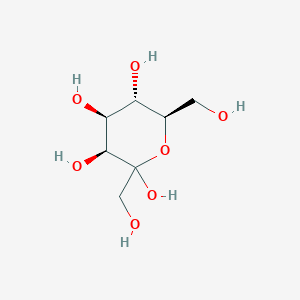

D-Mannoheptulose: is a heptose, a monosaccharide with seven carbon atoms, and a ketose, with the characteristic carbonyl group of the carbohydrate present on a secondary carbon (functioning as a ketone group) . It is naturally occurring in various plants, including avocados, alfalfa, figs, and primrose . This compound is known for its ability to inhibit hexokinase, an enzyme involved in the glycolysis pathway .

準備方法

Synthetic Routes and Reaction Conditions:

Transformation of D-glycero-D-galactoheptose: D-Mannoheptulose can be synthesized via the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent, yielding a higher output (~60%).

Wittig Reaction: Another method involves the Wittig reaction of penta-O-benzylmannose with methytriphenyl.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: D-Mannoheptulose can undergo oxidation reactions.

Reduction: It can also be reduced to form various products.

Substitution: Substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Various catalysts can be used to facilitate these reactions.

Major Products:

Oxidation Products: Oxidation can lead to the formation of corresponding acids.

Reduction Products: Reduction can yield sugar alcohols.

科学的研究の応用

Hexokinase Inhibition and Cancer Therapy

D-Mannoheptulose acts as a specific inhibitor of hexokinase, an enzyme critical for glycolysis. This inhibition can disrupt the metabolic processes of cancer cells, which often rely heavily on glycolysis for energy production.

Case Study: Enhanced Oncolytic Effects

A study investigated the use of this compound in combination with Newcastle disease virus (NDV) to treat breast cancer cells. The results demonstrated that this compound enhanced the cytotoxic effects of NDV by inhibiting glycolysis, leading to increased sensitivity of cancer cells to viral therapy. The combination therapy resulted in significant apoptosis in cancer cells while sparing normal cells, indicating a promising avenue for targeted cancer treatments .

Key Findings:

- Synergistic Cytotoxicity: The combination of NDV and this compound showed enhanced cell death in breast cancer cells.

- Mechanism: The mechanism involved downregulation of hexokinase and inhibition of glycolysis products like pyruvate and ATP.

Effects on Glucose Metabolism

This compound has been shown to affect glucose metabolism significantly, particularly in pancreatic islet cells.

Research Insights

Research indicates that this compound reduces the uptake and utilization of glucose in rat pancreatic islet cells, particularly under high glucose concentrations . This effect is attributed to its competitive transport with glucose via GLUT2 transporters, leading to decreased insulin release.

Implications for Diabetes:

- Insulin Secretion Inhibition: The compound inhibits insulin release from pancreatic beta-cells, which could be beneficial in conditions where reduced insulin secretion is desired.

- Countertransport Mechanism: At high glucose concentrations, this compound's uptake is favored, leading to a greater inhibitory effect on glucose metabolism.

Potential Therapeutic Applications

This compound's unique properties suggest potential applications beyond cancer therapy and glucose metabolism modulation.

Antidiabetic Properties

The ability of this compound to inhibit insulin release may be leveraged in managing diabetes. By modulating insulin secretion and glucose metabolism, it could serve as a therapeutic agent for patients with hyperinsulinemia or insulin resistance .

Bioactive Compound Exploration

This compound has been identified among bioactive compounds with potential health benefits derived from natural sources. Its role in metabolic regulation makes it a candidate for further exploration in functional foods and nutraceuticals .

Summary Table of Applications

作用機序

D-Mannoheptulose acts as a competitive and non-competitive inhibitor of hexokinase and glucokinase . By blocking hexokinase, it prevents glucose phosphorylation, the first step in glycolysis, thereby inhibiting the breakdown of glucose . This inhibition leads to a reduction in ATP production, affecting various cellular processes .

類似化合物との比較

Glucosamine: Another hexokinase inhibitor used in glucose metabolism studies.

2-Deoxyglucose: A non-metabolizable glucose analog that inhibits glycolysis.

3-Bromopyruvate: A glycolytic inhibitor with anticancer properties.

Uniqueness: D-Mannoheptulose is unique due to its natural occurrence in plants and its dual role as both a competitive and non-competitive inhibitor of hexokinase . Its ability to inhibit glycolysis makes it a valuable tool in various scientific research applications, particularly in cancer research and metabolic studies .

特性

分子式 |

C7H14O7 |

|---|---|

分子量 |

210.18 g/mol |

IUPAC名 |

(3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1 |

InChIキー |

HAIWUXASLYEWLM-BWSJPXOBSA-N |

SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)(CO)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

同義語 |

Mannoheptulose Mannoketoheptose |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。